
3-(3,5-dimethylisoxazol-4-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3,5-dimethylisoxazol-4-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propanamide has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological effects, focusing on its anticancer, anti-inflammatory, and anticonvulsant properties.
Chemical Structure and Properties
The compound's structure can be dissected into three key components:
- Isosazole moiety : The 3,5-dimethylisoxazole contributes to the compound's interaction with biological targets.
- Pyridazine ring : The presence of a pyridazin-3-yl group is associated with various pharmacological activities.
- Propanamide linkage : This functional group plays a crucial role in the compound's biological activity.
Anticancer Activity
Research indicates that derivatives of pyridazinones, including those similar to the target compound, exhibit significant anticancer properties. For instance:
- A study demonstrated that certain pyridazinone derivatives showed potent cytotoxicity against various cancer cell lines, including HeLa (cervical), HCT116 (colon), and BT-549 (breast cancer) .
- Compounds with similar structures have reported GI50 values below 2 µM against leukemia cell lines .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | GI50 Value (µM) | Reference |
---|---|---|---|
Pyridazinone A | HL-60 (Leukemia) | < 2 | |
Pyridazinone B | BT-549 (Breast Cancer) | < 2 | |
Pyridazinone C | HCT116 (Colon Cancer) | < 5 |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to the target molecule is well-documented. For example:
- A series of pyridazinone derivatives were evaluated for anti-inflammatory effects in vivo using a carrageenan-induced rat paw edema model, showing comparable efficacy to established anti-inflammatory drugs like celecoxib .
Table 2: Anti-inflammatory Activity of Related Compounds
Compound Name | Model Used | ED50 (µmol) | Reference |
---|---|---|---|
Pyridazinone D | Rat Paw Edema | 17 | |
Pyridazinone E | Carrageenan-induced Edema | Comparable to celecoxib |
Anticonvulsant Activity
Preliminary studies suggest that the compound may also exhibit anticonvulsant properties.
- In a recent study, compounds with similar structures demonstrated significant anticonvulsant activity in various seizure models, indicating potential therapeutic applications for epilepsy .
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
- Researchers synthesized a series of pyridazinone derivatives and tested them against multiple cancer cell lines. One derivative showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics.
-
In Vivo Anti-inflammatory Study :
- A study involving a rat model assessed the anti-inflammatory effects of pyridazinone compounds. Results indicated a marked reduction in paw swelling compared to control groups, highlighting the therapeutic potential of these compounds in inflammatory diseases.
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15-19(16(2)29-26-15)8-11-22(28)23-18-7-5-6-17(14-18)20-9-10-21(25-24-20)27-12-3-4-13-27/h5-7,9-10,14H,3-4,8,11-13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSCKZFPNUYLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.